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Introduction
The hydroxyl cation (OH+), a reactive ion composed of an oxygen and a hydrogen atom with

a net positive charge, plays a subtle yet significant role in the upper atmospheres of planets.

While its neutral counterpart, the hydroxyl radical (OH), is famously known as the "detergent of

the troposphere" for its role in oxidizing pollutants, the hydroxyl cation is a key intermediary in

the complex ion-neutral chemistry that governs the composition and behavior of planetary

ionospheres. This technical guide provides a comprehensive overview of the current

understanding of the hydroxyl cation in the atmospheres of Earth, Mars, Venus, and the outer

planets, with a focus on its formation, destruction, and key chemical reactions.

Formation and Destruction of the Hydroxyl Cation
The hydroxyl cation is primarily formed in planetary ionospheres through the photoionization

of water vapor and the subsequent reactions of other ions with water. Its destruction is

governed by a series of ion-molecule reactions and dissociative recombination.

Primary Formation Pathways
The principal formation routes for OH+ in planetary ionospheres include:
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Photoionization of Water: High-energy solar radiation, particularly in the extreme ultraviolet

(EUV) and X-ray portions of the spectrum, can ionize water molecules (H₂O), leading to the

formation of H₂O⁺. This ion can then undergo further reactions to produce OH+.

Ion-Molecule Reactions: Reactions between other atmospheric ions and neutral water

molecules are a significant source of OH+. For example, the reaction of O⁺ with H₂O can

produce OH+.

Primary Destruction Pathways
The hydroxyl cation is a highly reactive species and is primarily removed from the

atmosphere through:

Reactions with Neutral Species: OH+ readily reacts with various neutral atmospheric

constituents, such as molecular hydrogen (H₂), nitrogen (N₂), carbon monoxide (CO), and

carbon dioxide (CO₂). These reactions often involve proton transfer, leading to the formation

of new ions.

Dissociative Recombination: The reaction of OH+ with an electron can lead to the

dissociation of the ion into its constituent atoms, O and H.

Hydroxyl Cation Chemistry in Planetary
Atmospheres
The specific roles and reaction pathways of the hydroxyl cation vary depending on the

composition and conditions of the planetary atmosphere.

Earth's Ionosphere
In Earth's ionosphere, particularly in the D-region (60-90 km), the chemistry of water cluster

ions is complex. While models exist for the ion composition of this region, specific quantitative

data on the abundance of OH+ remains elusive. The International Reference Ionosphere (IRI)

model, a widely used empirical model, describes the distribution of major ions like O⁺, NO⁺,

and O₂⁺, but does not explicitly include OH+ as a primary constituent[1]. However, the

presence of O⁺ and water vapor suggests the potential for OH+ formation.

The Atmosphere of Mars
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Models of the Martian thermosphere and ionosphere provide some of the most concrete

evidence for the presence and significance of OH+. A one-dimensional photochemical model

predicts the formation of several hydrogenated ions, including OH+[2]. This model suggests

that reactions involving atomic and molecular hydrogen are crucial in the upper Martian

atmosphere. The computed peak densities for OH+, H₂O+, and H₃O+ are in fairly good

agreement with measurements from the MAVEN (Mars Atmosphere and Volatile EvolutioN)

spacecraft[3].

Table 1: Modeled Peak Ion Densities in the Martian Ionosphere[3]

Ion Species Peak Density (ions/cm³) Altitude of Peak (km)

OH+ ~10 ~150

H₂O+ ~12 ~280

H₃O+ ~1.4 ~400

The Atmosphere of Venus
The ionosphere of Venus is dominated by O₂⁺ at lower altitudes and O⁺ at higher altitudes.

While early models and data from the Pioneer Venus Orbiter did not explicitly report on OH+

abundance, more recent and detailed one-dimensional photochemical models of the dayside

Venusian ionosphere have begun to incorporate the chemistry of protonated species[4][5].

These models highlight the role of OH+ as one of the two most abundant protonated species,

alongside HCO+[5]. The reaction between O⁺ and OH+ is shown to enhance the distribution of

O₂⁺ at high altitudes[4]. However, specific quantitative density profiles for OH+ in the Venusian

atmosphere are still a subject of ongoing research.

The Outer Planets: Jupiter and Saturn
The ionospheres of the gas giants, Jupiter and Saturn, are dominated by hydrogen and its ions.

While complex ion chemistry is known to occur, particularly in auroral regions, the specific role

and abundance of the hydroxyl cation are not well constrained. Observations of Saturn's rings

have detected a tenuous atmosphere of what is described as "hydroxyl" (OH), produced by the

disintegration of water molecules from the rings by energetic ions[6][7]. However, it is not

definitively specified whether this is the neutral radical or the cation, and quantitative
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abundances are not provided. Models of Jupiter's ionosphere focus primarily on H₃⁺ and

hydrocarbon ions, with little specific information on OH+ chemistry[8][9].

Key Chemical Reactions and Rate Constants
Understanding the chemistry of the hydroxyl cation requires knowledge of the rates at which it

reacts with other atmospheric species. While experimental data for many OH+ reactions are

sparse, some key reactions have been studied. It is important to distinguish these from the

much more extensively studied reactions of the hydroxyl radical (OH).

Table 2: Selected Reaction Rate Constants for OH+ with Atmospheric Species

Reaction
Rate Constant
(cm³/s)

Temperature (K) Reference

OH⁺ + H₂ → H₂O⁺ +

H
Data not available

OH⁺ + N₂ → Products Data not available

OH⁺ + CO → HCO⁺ +

O
Data not available

OH⁺ + CO₂ →

HOCO⁺ + O
Data not available

OH⁺ + CH₄ → CH₄⁺ +

OH
Data not available

Note: The lack of available data in this table highlights a significant gap in the current

understanding of OH+ chemistry.

For comparison, the rate constants for the reactions of the neutral hydroxyl radical (OH) with

some of these same species are well-documented.

Table 3: Selected Reaction Rate Constants for OH (Radical) with Atmospheric Species
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Reaction
Rate Constant
(cm³/s)

Temperature (K) Reference

OH + H₂ → H₂O + H

1.00E+08 T^1.6

exp(-3120 cal/mol

/RT)

200 - 480 [10][11]

OH + N₂ (+M) →

HONO (+M)

k₀ = 7.24 x 10⁻³¹

(T/300)⁻²·¹⁷
273 - 333 [10][11][12][13]

OH + CO → H + CO₂
k = (1.54 ± 0.14) x

10⁻¹³
193 - 296 [3][14][15][16]

OH + CO₂ → HOCO

Complex pressure

and temperature

dependence

[17][18][19]

OH + CH₄ → CH₃ +

H₂O

k = 1.00E+08 T^1.6

exp(-3120 cal/mol

/RT)

200 - 2000 [2][4][6][7][20]

Experimental Protocols for Studying Hydroxyl
Cation Reactions
The study of ion-molecule reactions involving species like the hydroxyl cation requires

specialized experimental techniques capable of generating, selecting, and reacting ions under

controlled conditions.

Selected Ion Flow Tube (SIFT) Mass Spectrometry
Methodology: The Selected Ion Flow Tube (SIFT) technique is a powerful method for studying

ion-molecule reactions at thermal energies. In a SIFT apparatus, ions are generated in an ion

source, mass-selected by a quadrupole mass filter, and then injected into a flow tube

containing a buffer gas (typically helium or nitrogen) at a known pressure and flow rate. The

reactant neutral gas is introduced downstream, and the resulting product ions are detected by

a second mass spectrometer at the end of the flow tube. By varying the reactant gas

concentration and the reaction time (determined by the flow velocity and the distance between

the reactant inlet and the detector), the reaction rate constant can be determined.
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Experimental Workflow for OH+ Studies:

Ion Source
(e.g., Microwave Discharge

on H₂O vapor)

Quadrupole Mass Filter 1
(Selects OH+)

Flow Tube
(He or N₂ buffer gas)

Quadrupole Mass Filter 2
(Mass analysis of products)

Reactant Gas Inlet
(e.g., H₂, CO, CH₄)

Ion Detector

Click to download full resolution via product page

A simplified workflow for a Selected Ion Flow Tube (SIFT) experiment to study OH+ reactions.

Guided Ion Beam (GIB) Tandem Mass Spectrometry
Methodology: Guided Ion Beam (GIB) tandem mass spectrometry is used to study the energy

dependence of ion-molecule reactions. In this technique, a mass-selected beam of ions is

generated and accelerated to a specific kinetic energy. This ion beam is then passed through a

collision cell containing the neutral reactant gas at a low pressure. The product ions are

collected and mass-analyzed. By varying the kinetic energy of the incident ion beam, the

reaction cross-section as a function of energy can be determined, providing insights into the

reaction dynamics and thermochemistry.

Experimental Workflow for OH+ Studies:

Ion Source Mass Selection
(Selects OH+) Ion Acceleration Collision Cell

(Reactant Gas)
Product Ion

Energy Analysis
Product Ion

Mass Analysis Detector

Click to download full resolution via product page

A general workflow for a Guided Ion Beam (GIB) tandem mass spectrometry experiment.

Spectroscopic Data and Photodissociation
The spectroscopic properties of the hydroxyl cation are crucial for its detection and for

understanding its photochemical behavior. The photodissociation of OH+ is a significant

destruction pathway in regions of high solar flux.
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Table 4: Spectroscopic Constants of the OH+ Ground State (X³Σ⁻)

Constant Value Unit

Dissociation Energy (D₀) 4.98 eV

Vibrational Frequency (ωe) 3042.3 cm⁻¹

Rotational Constant (Be) 16.95 cm⁻¹

Data sourced from various spectroscopic studies.

The photodissociation cross-section of OH+ has been a subject of both experimental and

theoretical investigation. The process can lead to different product channels, including O + H⁺

and O⁺ + H. The cross-section is dependent on the wavelength of the incident radiation.

Signaling Pathways and Logical Relationships
The chemistry of the hydroxyl cation in planetary ionospheres can be represented as a

network of interconnected reactions.

General OH+ Chemistry Network
The following diagram illustrates the central role of OH+ in a simplified ionospheric chemical

network, showing its formation from key precursors and its reactions with major neutral

species.
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Key formation and destruction pathways for the hydroxyl cation (OH+) in a planetary
ionosphere.

Conclusion
The hydroxyl cation, while less abundant and less studied than its neutral counterpart, is an

important species in the ionospheres of terrestrial planets and potentially the outer planets. Its

high reactivity makes it a key intermediary in a complex web of ion-molecule reactions that

shape the composition of these atmospheric regions. Significant gaps remain in our

understanding of OH+ chemistry, particularly in obtaining quantitative abundance data across

different planetary environments and in determining the rate constants for its key reactions.

Future missions to the planets, coupled with dedicated laboratory experiments and advanced

theoretical modeling, will be crucial in further elucidating the role of this fascinating and reactive

ion in the dynamic environments of planetary atmospheres.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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